

(R)-Funapide: A Comparative Analysis of Ion Channel Cross-Reactivity

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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959

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(R)-Funapide (also known as TV-45070 and XEN402) is a potent voltage-gated sodium channel (VGSC) blocker that was under development for the treatment of chronic pain. Its primary mechanism of action involves the inhibition of Nav1.7 and Nav1.8, two sodium channel subtypes critically involved in pain signaling. This guide provides a comparative analysis of **(R)-Funapide**'s cross-reactivity with other ion channels, supported by available experimental data and detailed methodologies.

Data Presentation: Quantitative Analysis of (R)-Funapide Activity

The inhibitory activity of **(R)-Funapide** has been quantified against several voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the channel's activity, are summarized in the table below. It is important to note that comprehensive public data on the cross-reactivity of **(R)-Funapide** against other ion channel families, such as potassium (Kv) and calcium (CaV) channels, is not readily available, likely due to the discontinuation of its clinical development in 2022.

Ion Channel Subtype	IC50 (nM)	Primary Function
Nav1.2	601	Neuronal communication in the central nervous system
Nav1.5	84	Cardiac muscle contraction
Nav1.6	173	Neuronal communication in the central and peripheral nervous systems
Nav1.7	54	Pain signaling in peripheral sensory neurons
Nav1.8	Blocker (Specific IC50 not publicly available)	Pain signaling in peripheral sensory neurons

Experimental Protocols: Assessing Ion Channel Cross-Reactivity

The determination of a compound's ion channel selectivity is a critical step in drug development to identify potential off-target effects. The gold-standard method for this assessment is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel currents in response to a specific voltage protocol, both in the absence and presence of the test compound.

Whole-Cell Patch-Clamp Electrophysiology Protocol (Representative)

This protocol provides a general framework for assessing the inhibitory effect of a compound like **(R)-Funapide** on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

- Cells stably expressing the ion channel of interest are cultured to an appropriate density.
- On the day of the experiment, cells are dissociated and plated onto glass coverslips.

2. Recording Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
- Glass micropipettes with a resistance of 2-5 M Ω are filled with the internal solution and positioned to form a high-resistance seal (>1 G Ω) with the cell membrane.
- The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
- The cell is voltage-clamped at a holding potential of -120 mV.

4. Voltage Protocol and Data Acquisition:

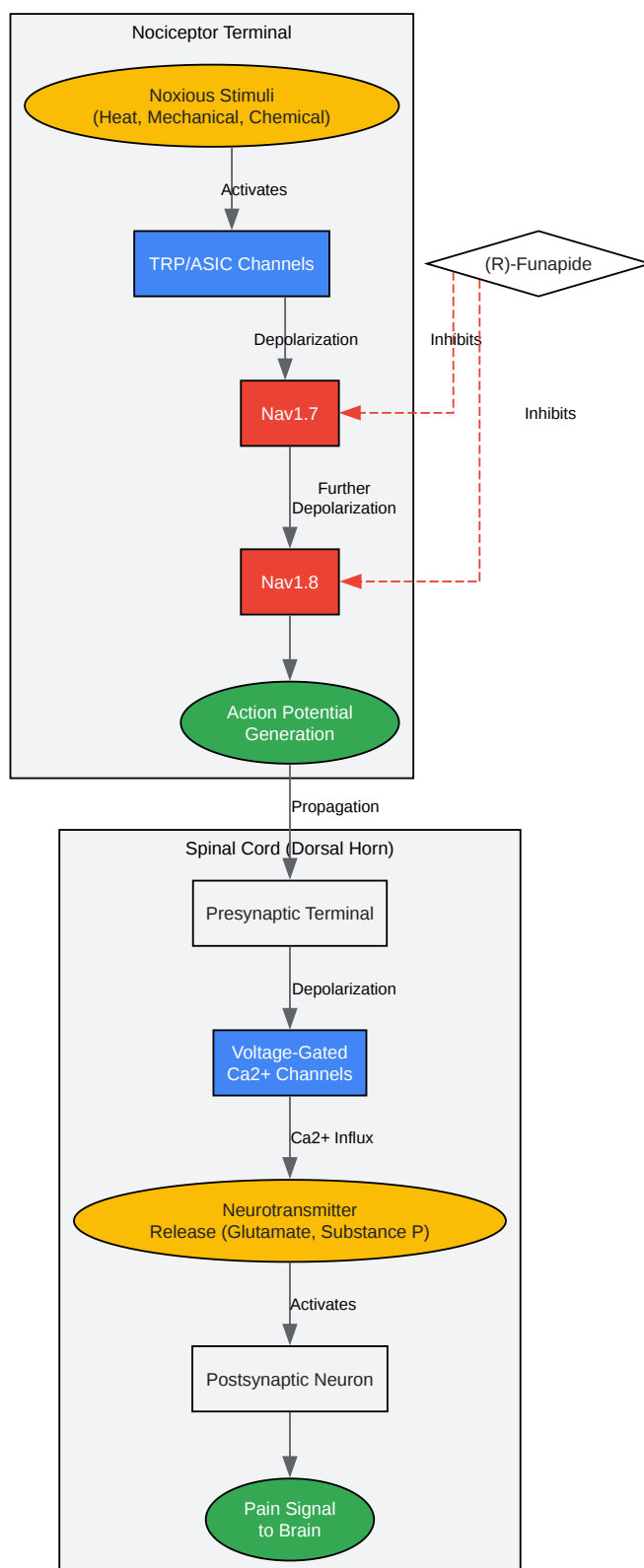
- To elicit ion currents, a series of depolarizing voltage steps are applied. For example, to assess the inhibition of Nav1.7, a depolarizing pulse to 0 mV for 20 ms can be used.
- Currents are recorded before and after the application of varying concentrations of **(R)-Funapide** to the external solution.
- The peak inward current at each concentration is measured and compared to the control (vehicle) to determine the percentage of inhibition.

5. Data Analysis:

- The concentration-response data is fitted to a Hill equation to determine the IC₅₀ value for the compound on the specific ion channel.

Mandatory Visualizations

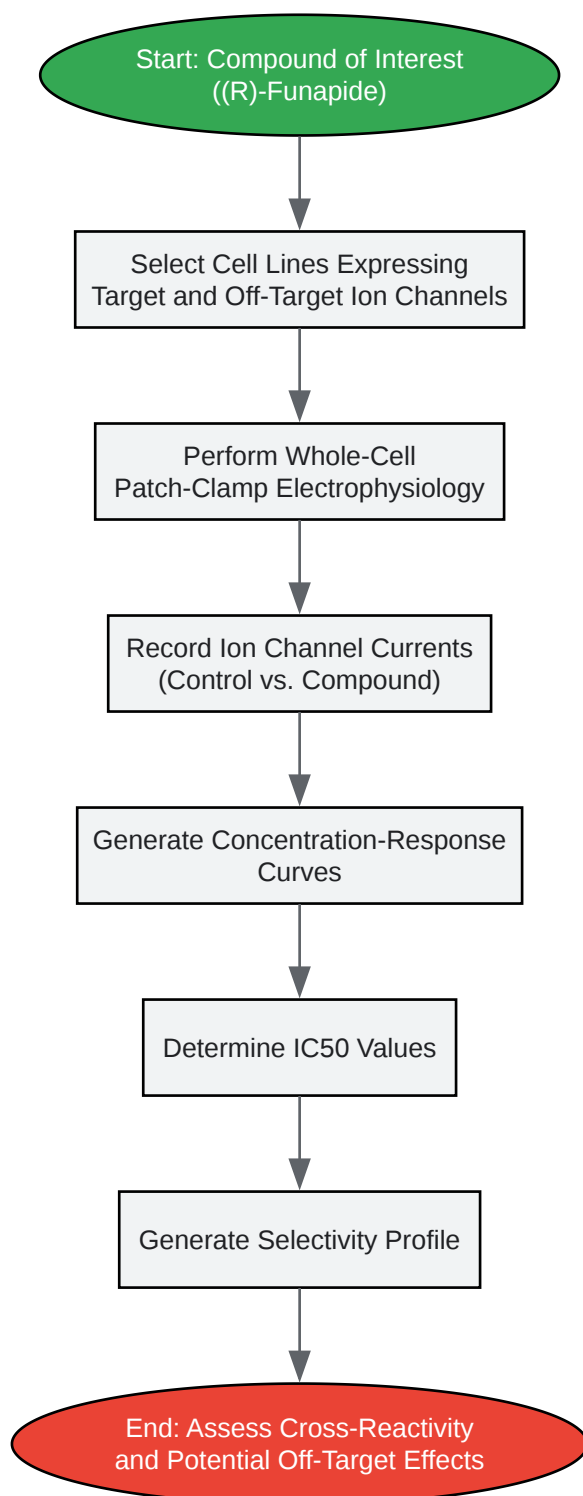
Signaling Pathway of Pain Perception Mediated by Nav1.7



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Caption: Pain signaling pathway initiated by noxious stimuli and the inhibitory action of **(R)-Funapide** on Nav1.7 and Nav1.8.

Experimental Workflow for Assessing Ion Channel Cross-Reactivity



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Caption: Workflow for determining the cross-reactivity of a compound using whole-cell patch-clamp electrophysiology.

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